3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde
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Overview
Description
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde is a quinoxaline derivative with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities . Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring, making them significant in medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dichloroquinoxaline with nucleophiles such as thiocarbohydrazide or pyazole-1-carbothiohydrazide . Another approach includes the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, and ketoesters . These reactions typically occur under mild conditions and often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in direct C–H alkylation reactions with N-(acyloxy)phthalimides via radical–radical cross-coupling . Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and carbon disulfide . The major products formed from these reactions are often quinoxaline derivatives with potential biological activities .
Scientific Research Applications
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde has numerous scientific research applications. It is used in the synthesis of biologically active quinoxaline derivatives, which exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These derivatives are crucial in developing drugs for treating cancer, AIDS, plant viruses, and schizophrenia . Additionally, the compound is employed in molecular docking studies to evaluate its potential as an anticancer and anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit enzymes such as EGFR and COX-2, which are involved in cancer and inflammation pathways . The compound’s ability to form stable complexes with these enzymes through molecular docking studies highlights its potential therapeutic applications .
Comparison with Similar Compounds
3-Hydroxy-1,4-dihydroquinoxaline-2-carbaldehyde can be compared with other similar quinoxaline derivatives, such as 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide and 3,4-dihydroquinoxaline-2-ones . These compounds share similar structural features and biological activities but differ in their specific functional groups and reactivity.
Properties
CAS No. |
83507-24-8 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13) |
InChI Key |
JLBSOLRXFKQLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Origin of Product |
United States |
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